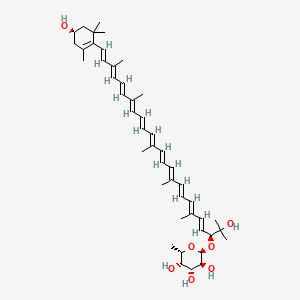

Myxol 2'-fucoside

Description

Properties

CAS No. |

863126-98-1 |

|---|---|

Molecular Formula |

C46H66O7 |

Molecular Weight |

731 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |

InChI Key |

MUCOHWBULSBLLZ-HWEUHJRUSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Isomerism of Myxol 2 Fucoside

Definitive Stereochemical Characterization of Myxol (B1255019) 2'-Fucoside

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological function of myxol 2'-fucoside.

(3R,2'S)-Myxol 2'-α-L-Fucoside

The absolute configuration of this compound has been determined as (3R,2'S)-myxol 2'-α-L-fucoside. nih.govresearchgate.netoup.comnih.gov This designation indicates that the hydroxyl group at the C-3 position of the β-ring has an R configuration, and the chiral center at the C-2' position of the acyclic end has an S configuration. The sugar moiety is L-fucose, attached to the myxol aglycone via an α-glycosidic bond. oup.comnih.gov This specific stereochemistry has been confirmed in several species of cyanobacteria, including Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102. oup.com

Characterization of Myxol 2'-Dimethyl-Fucoside Variants

A notable variant of this compound is its dimethylated form, which has been identified in certain cyanobacteria.

(3R,2'S)-Myxol 2'-(2,4-di-O-methyl-α-L-fucoside)

In the cyanobacterium Synechocystis sp. PCC 6803, the primary myxoxanthophyll was identified not as a simple fucoside or rhamnoside, but as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-α-L-fucoside). oup.comresearchgate.net This structural elucidation was accomplished using a combination of 1H-NMR, 13C-NMR, Circular Dichroism (CD), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) methods. oup.comresearchgate.net The data revealed that the carotenoid part is myxol and the sugar is a dimethylated fucose, a previously unreported modification in carotenoid glycosides. oup.comresearchgate.net The methylation occurs at the C-2'' and C-4'' positions of the fucose moiety. oup.com The stereochemistry of the myxol portion and the α-L-fucoside linkage remains consistent with the non-methylated form. oup.comresearchgate.net

Geometric Isomerism of this compound and Related Carotenoids

Like many carotenoids, this compound can exist as different geometric isomers due to the presence of carbon-carbon double bonds in its polyene chain.

Occurrence of All-trans and Cis Forms

The long chain of conjugated double bonds in this compound allows for the possibility of cis/trans (or Z/E) isomerism. savemyexams.comallen.in The all-trans form is typically the most stable and abundant isomer found in nature. However, several cis isomers have also been identified. ptbioch.edu.pl In the cyanobacterium Anabaena sp. PCC 7120, both the dominant all-trans and less abundant cis forms of myxoxanthophyll ((3R,2'S)-myxol 2'-fucoside) have been detected using HPLC and LC/MS methods. nih.govresearchgate.netptbioch.edu.pl The presence of cis isomers can be a result of biosynthesis or the degradation of the all-trans form. ptbioch.edu.pl The different spatial arrangements of these isomers can affect their physical and chemical properties. savemyexams.com

Occurrence and Distribution of Myxol 2 Fucoside in Biological Systems

Prevalence and Quantitative Distribution in Cyanobacterial Species

The presence and concentration of myxol (B1255019) 2'-fucoside have been a subject of detailed research in a number of cyanobacterial strains.

Nostoc commune

In the terrestrial cyanobacterium Nostoc commune NIES-24, myxol 2'-fucoside is one of the unique myxol glycosides identified. researchgate.netnih.gov Specifically, the compound found is (3R,2'S)-myxol 2'-fucoside. researchgate.netnih.gov Alongside this, a hydroxylated derivative, (2R,3R,2'S)-2-hydroxythis compound, is also present. researchgate.netnih.gov Quantitative analysis of the carotenoid composition in this strain revealed that this compound constitutes approximately 4% of the total carotenoids. researchgate.net Desiccated field samples of Nostoc commune have also been noted to contain intermediates of the myxoxanthophyll pathway. asm.org

Anabaena sp. PCC 7120 and Anabaena variabilis

Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120) is a significant producer of this compound. asm.orgoup.comnih.gov The specific form identified is (3R,2'S)-myxol 2'-fucoside, where the glycoside moiety is α-L-fucose. nih.gov This species also synthesizes (3S,2'S)-4-ketothis compound. oup.comnih.gov this compound is considered a major carotenoid in this strain. asm.org

Interestingly, carotenoid profiles can differ even within the same species. For instance, Anabaena variabilis ATCC 29413 is notable for the absence of myxol glycosides, instead containing the free forms of myxol and 4-hydroxymyxol. oup.comnih.gov In contrast, another strain, A. variabilis IAM M-3 (PCC 7118), produces (3R,2'S)-myxol 2'-fucoside and (3S,2'S)-4-ketothis compound. oup.comnih.gov

Nostoc punctiforme PCC 73102

Nostoc punctiforme PCC 73102 contains (3R,2'S)-myxol 2'-fucoside, with fucose as the sugar moiety, not rhamnose as previously thought for many cyanobacteria. oup.comnih.gov This strain also produces (3S,2'S)-4-ketothis compound. oup.comnih.gov The carotenoid composition of N. punctiforme is nearly identical to that of Anabaena sp. PCC 7120, with the notable exception of a higher canthaxanthin (B1668269) content. oup.com

Synechocystis sp. PCC 6803

The cyanobacterium Synechocystis sp. PCC 6803 produces a derivative of this compound known as myxol 2'-dimethyl-fucoside. capes.gov.brpublish.csiro.aunih.gov The full chemical name for this compound is (3R,2'S)-myxol 2'-(2,4-di-O-methyl-α-L-fucoside). capes.gov.brnih.govresearchgate.net This dimethylated fucose sugar moiety is a unique feature not previously reported in other carotenoid glycosides. capes.gov.brnih.gov This strain also contains deoxymyxol (B1256725) 2'-dimethyl-fucoside. capes.gov.brnih.gov The term "myxoxanthophyll" was previously used more generally, but the specific identification in Synechocystis sp. PCC 6803 has led to proposals for more precise nomenclature based on the sugar attached. capes.gov.brnih.gov

Synechococcus sp. PCC 7002

Synechococcus sp. PCC 7002 is another cyanobacterium that synthesizes this compound. asm.orgnih.gov This monocyclic myxoxanthophyll was identified by comparing its retention time and absorption spectrum to an authentic standard from Nostoc sp. PCC 7120. asm.org Further confirmation by liquid chromatography-mass spectrometry showed a molecular mass of 730 Da, consistent with this compound. asm.org

Thermosynechococcus elongatus strain BP-1

In the thermophilic cyanobacterium Thermosynechococcus elongatus strain BP-1, two myxol glycosides have been identified: (3R,2'S)-myxol 2'-fucoside and a novel carotenoid, (2R,3R,2'S)-2-hydroxythis compound. oup.comnih.govoup.com Research on a crtG disruptant mutant of this strain showed an absence of 2-hydroxythis compound and an increased level of this compound, confirming the role of the CrtG enzyme in the hydroxylation of this compound. oup.comnih.gov

Carotenoid Distribution in Selected Cyanobacteria

This table summarizes the presence of this compound and its derivatives in the discussed cyanobacterial species.

| Species | This compound | Myxol 2'-dimethyl-fucoside | 2-Hydroxythis compound | 4-Ketomyxol (B1256915) 2'-fucoside |

| Nostoc commune | ✓ | ✓ | ||

| Anabaena sp. PCC 7120 | ✓ | ✓ | ||

| Anabaena variabilis ATCC 29413 | ||||

| Anabaena variabilis IAM M-3 | ✓ | ✓ | ||

| Nostoc punctiforme PCC 73102 | ✓ | ✓ | ||

| Synechocystis sp. PCC 6803 | ✓ | |||

| Synechococcus sp. PCC 7002 | ✓ | |||

| Thermosynechococcus elongatus BP-1 | ✓ | ✓ |

Quantitative Carotenoid Composition in Nostoc commune NIES-24

This table details the relative abundance of different carotenoids found in Nostoc commune NIES-24.

| Carotenoid | Molar Ratio (%) |

| This compound | 4 |

| 2-Hydroxythis compound | 5 |

| β-Carotene | 38 |

| Zeaxanthin (B1683548) | 18 |

| Caloxanthin | 1 |

| Nostoxanthin | 11 |

| Echinenone (B51690) | 20 |

| Canthaxanthin | 2 |

| β-Cryptoxanthin | 1 |

Variability in Glycoside Moiety Across Different Cyanobacterial Strains

While myxol-based glycosides are characteristic of cyanobacteria, the specific sugar attached to the myxol core varies significantly between different strains and species. nih.govasm.org This variability includes different types of sugars, such as fucose, chinovose, and their methylated derivatives. nih.govmdpi.comresearchgate.net This diversity has led to the proposal of a more precise nomenclature, where the specific sugar is named, for instance, "this compound," rather than using the general term "myxoxanthophyll". oup.compublish.csiro.aunih.gov

Contrary to earlier assumptions that rhamnose was the typical sugar, recent research has established that fucose is a very common, if not predominant, glycosidic component of myxoxanthophylls in many cyanobacteria. oup.com

Detailed structural identification has confirmed the presence of this compound in a variety of species:

In Synechococcus sp. strain PCC 7002 , the monocyclic myxoxanthophyll was identified as this compound. nih.govnih.gov

Studies on the filamentous, nitrogen-fixing cyanobacteria Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102 determined that their primary myxoxanthophylls are (3R,2′S)-myxol 2′-fucoside and (3S,2′S)-4-ketomyxol 2′-fucoside. oup.comresearchgate.net

The terrestrial cyanobacterium Nostoc commune NIES-24 also synthesizes (3R,2'S)-myxol 2'-fucoside, alongside another unique variant, (2R,3R,2'S)-2-hydroxythis compound. nih.gov

Fucose has also been identified as the glycoside in myxoxanthophyll from Oscillatoria limicola . oup.com

| Cyanobacterial Strain | Identified Myxol Glycoside | Reference |

|---|---|---|

| Synechococcus sp. PCC 7002 | This compound | nih.govnih.gov |

| Anabaena sp. PCC 7120 | (3R,2′S)-myxol 2′-fucoside | oup.comptbioch.edu.pl |

| Nostoc punctiforme PCC 73102 | (3R,2′S)-myxol 2′-fucoside | oup.com |

| Nostoc commune NIES-24 | (3R,2'S)-myxol 2'-fucoside | nih.gov |

| Oscillatoria limicola | Myxol 2'-α-l-fucoside | oup.comnih.gov |

Further investigation into the structure of myxoxanthophylls has revealed not only fucose but also its methylated derivatives. nih.gov The presence and type of methylation appear to be species-specific.

In Synechocystis sp. PCC 6803 , the myxoxanthophyll was definitively identified as myxol 2'-(2,4-di-O-methyl-α-l-fucoside), a dimethylated fucose derivative. oup.compublish.csiro.aunih.gov This was a significant finding, as dimethylated fucose had not been previously reported in carotenoid glycosides. oup.comresearchgate.netnih.gov This particular compound was found to be 28 mass units heavier than myxol 2'-rhamnoside. oup.com

A monomethylated fucose, 3-O-methyl-α-l-fucose, was identified in Oscillatoria bornetii . oup.comnih.gov

| Cyanobacterial Strain | Identified Myxol Glycoside | Reference |

|---|---|---|

| Synechocystis sp. PCC 6803 | Myxol 2'-(2,4-di-O-methyl-α-l-fucoside) | oup.compublish.csiro.aunih.gov |

| Oscillatoria bornetii | Myxol 2'-(3-O-methyl-α-l-fucoside) | oup.comnih.gov |

The detailed characterization of myxoxanthophylls in several key cyanobacterial species has led to the direct refutation of the long-held assumption that rhamnose is the universal sugar moiety.

In Synechocystis sp. PCC 6803, the sugar was explicitly identified as a dimethylated fucose, not rhamnose. oup.comnih.gov

Similarly, the carotenoid glycosides in Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102 were determined to be fucosides, not rhamnosides. oup.com

These findings underscore that while the general structure of a myxol-based glycoside is conserved, the identity of the sugar is variable and cannot be assumed to be rhamnose without specific chemical analysis. oup.comnih.gov

Occurrence of Dimethylated Fucose Derivatives

Presence of Myxol Aglycone in Non-Cyanobacterial Microorganisms

While the complete myxoxanthophyll glycoside (myxol attached to a sugar) has so far been found uniquely in members of the phylum Cyanobacteria, the aglycone, myxol, is not exclusive to this group. nih.govasm.org Research has identified the free form of myxol in certain non-cyanobacterial marine microorganisms.

Specifically, the rare monocyclic C40 carotenoid (3R,2′S)-myxol has been isolated from novel species of Gram-negative bacteria belonging to the family Flavobacteriaceae (phylum Bacteroidetes). mdpi.com Examples include its discovery in marine bacterial strain P99-3 and Robiginitalea myxolifaciens. mdpi.comscite.ai The isolation of myxol was also reported from a marine bacterium identified as Flavobacterium sp. that was associated with a marine sponge. scite.ai These findings indicate that the capacity to synthesize the myxol core structure exists outside of the cyanobacterial phylum, even if the subsequent glycosylation to form myxoxanthophyll does not. nih.govmdpi.com

Biological Roles and Physiological Significance of Myxol 2 Fucoside in Cyanobacteria

Contribution to Cellular Structural Integrity

Myxol (B1255019) glycosides, including myxol 2'-fucoside, are integral to the physical stability of cyanobacterial cells. Their amphiphilic nature, with a polar sugar head and a nonpolar polyene chain, allows them to integrate into cellular membranes, where they provide structural reinforcement. researchgate.netresearchgate.netmdpi.com

The thylakoid membranes are the site of photosynthesis in cyanobacteria, and their proper organization is vital for efficient energy conversion. Myxol glycosides play a key role in stabilizing these internal membrane systems. asm.orgoup.com In mutant strains of Synechocystis sp. PCC 6803 lacking myxoxanthophyll, the organization of thylakoid membranes was found to be significantly altered and disorganized. asm.orgnih.gov The rigid, rod-shaped structure of the myxoxanthophyll molecule is thought to allow it to insert into the lipid bilayer, reinforcing the membrane leaflets and enhancing their stability. researchgate.netresearchgate.net This structural support is essential for maintaining the intricate architecture of the thylakoids required for the proper assembly and function of photosynthetic complexes. oup.comoup.com

Table 1: Research Findings on the Structural Roles of Myxol Glycosides in Cyanobacteria

| Cyanobacterial Species | Myxol Glycoside Studied | Experimental Observation | Deduced Structural Role | Reference(s) |

|---|---|---|---|---|

| Synechocystis sp. PCC 6803 | Myxol 2'-dimethyl-fucoside | Mutant lacking the pigment showed altered cell wall structure and defects in S-layer formation. | Critical for normal cell wall structure and S-layer formation. | asm.orgnih.govcarotenoiddb.jp |

Involvement in Cell Wall Structure Maintenance

Photoprotective Mechanisms and Stress Response

Cyanobacteria are frequently exposed to high levels of solar radiation, which can lead to photooxidative damage. This compound is a key component of the cellular machinery that protects against these light-induced stresses. nih.gov

All xanthophylls in cyanobacteria, including this compound, play a role in protecting the cell from photo-oxidative stress. nih.gov Studies using targeted mutations in Synechococcus sp. strain PCC 7002 revealed that mutants unable to synthesize specific xanthophylls, including this compound, exhibited severe growth defects under high-intensity light. nih.gov The photoprotective nature of myxoxanthophyll is attributed to the high number of conjugated double bonds in its polyene chain, which is characteristic of carotenoids and allows for the dissipation of excess light energy. researchgate.netresearchgate.netoup.com

A primary consequence of photooxidative stress is the generation of harmful reactive oxygen species (ROS). This compound and its related glycosides are effective antioxidants that help neutralize these damaging molecules. nih.govasm.org Research on Synechococcus sp. PCC 7002 demonstrated that a mutant lacking all xanthophylls accumulated very high levels of ROS, indicating that these pigments are integral to preventing ROS buildup. nih.gov The presence of the terpenoid aglycone with its extensive system of conjugated double bonds gives myxoxanthophyll a high reactivity with active oxygen species. researchgate.net Some studies have suggested that myxoxanthophyll possesses a significantly higher antioxidant potential than β-carotene. researchgate.net

Beyond providing static structural support, this compound also dynamically modulates the biophysical properties of cellular membranes. oup.comportlandpress.com There exists a pool of free xanthophylls within cyanobacterial membranes that helps regulate membrane rigidity and fluidity. portlandpress.com The insertion of the rigid myxoxanthophyll molecule into the lipid bilayer helps to stabilize the membrane, providing appropriate viscosity and fluidity. researchgate.netresearchgate.net This modulation is critical for maintaining membrane integrity and function under changing environmental conditions, such as temperature fluctuations, and may protect important membrane-bound protein complexes. nih.govoup.com

Table 2: Research Findings on the Photoprotective Roles of Myxol Glycosides in Cyanobacteria

| Function | Cyanobacterial Species | Myxol Glycoside Studied | Experimental Observation | Deduced Role | Reference(s) |

|---|---|---|---|---|---|

| Photooxidative Stress | Synechococcus sp. PCC 7002 | This compound | Mutants lacking xanthophylls showed severe growth defects under high light. | Contributes to protection against photo-oxidative stress. | nih.gov |

| ROS Defense | Synechococcus sp. PCC 7002 | This compound | Mutants lacking xanthophylls accumulated very high levels of ROS/RNS. | Participates in preventing the accumulation of reactive oxygen/nitrogen species. | nih.gov |

| ROS Defense | Synechococcus sp. PCC 7002 | This compound | Preliminary results with a cruF mutant (involved in myxol synthesis) suggested a protective role. | Helps protect against ROS during growth under high-intensity light. | nih.govasm.org |

| Membrane Fluidity | General Cyanobacteria | Myxol glycosides | Structural analysis suggests insertion into the lipid bilayer. | Regulates membrane fluidity and viscosity, reinforcing the membrane. | researchgate.netresearchgate.netoup.com |

Defense Against Reactive Oxygen Species (ROS)

Interactions with Photosynthetic Apparatus Components

This compound, a glycosidic carotenoid found in many cyanobacteria, plays a crucial role in the organization and function of the photosynthetic machinery. wikipedia.org Its interactions extend to key protein complexes involved in chlorophyll (B73375) biosynthesis and photosystem assembly.

Research has demonstrated that this compound, along with another xanthophyll, zeaxanthin (B1683548), is integral to the stable association between chlorophyll synthase (ChlG) and the high-light inducible protein D (HliD). portlandpress.comnih.gov ChlG is the enzyme responsible for the final step in chlorophyll biosynthesis, attaching a phytol (B49457) tail to the chlorophyllide molecule. portlandpress.comwhiterose.ac.uk HliD, a small, single-helix protein, is a homolog of the light-harvesting complex (LHC) proteins found in plants. portlandpress.comnih.gov

The ChlG-HliD complex is a critical hub, also associating with the YidC insertase, which is thought to facilitate the co-translational insertion of newly synthesized chlorophyll into the apoproteins of photosystems. portlandpress.comwhiterose.ac.uk Studies on Synechocystis sp. PCC 6803 have shown that this complex binds not only chlorophyll and β-carotene but also zeaxanthin and myxoxanthophyll (a derivative of this compound). portlandpress.comwhiterose.ac.uk

Immunoprecipitation experiments using mutants of Synechocystis sp. PCC 6803 that lack specific carotenoids have revealed that the absence of both zeaxanthin and myxoxanthophyll significantly weakens the interaction between ChlG and HliD. portlandpress.comnih.gov This suggests that these xanthophylls act as a form of "molecular glue," stabilizing the lateral transmembrane interface between the two proteins. portlandpress.com While HliD can independently bind chlorophyll and β-carotene, the xanthophylls appear to be exclusively associated with the core ChlG-HliD assembly. portlandpress.com In the absence of these xanthophylls, the stability and/or activity of ChlG is compromised, as indicated by the accumulation of its substrate, chlorophyllide. portlandpress.comnih.gov It is proposed that this compound could mediate a similar interaction between ChlG and HliD in other cyanobacteria, such as Synechococcus sp. PCC 7002. whiterose.ac.uk

Ecological Implications of this compound Production in Diverse Environments

The production of this compound is not merely a conserved biochemical trait but also carries significant ecological implications, particularly in the adaptation of cyanobacteria to a wide array of environmental conditions. researchgate.netpreprints.org

Myxol glycosides, including this compound, are believed to play a role in protecting cyanobacteria from various environmental stressors. oup.com These carotenoids have demonstrated strong photoprotective effects and contribute to the integrity of the thylakoid membrane. researchgate.net Their production is often upregulated in response to stressful conditions. researchgate.net

One of the key adaptive roles of this compound is in photoprotection. diva-portal.org Carotenoids, in general, are crucial for shielding photosynthetic organisms from photo-oxidative damage by quenching excited chlorophyll triplet states that can generate harmful reactive oxygen species. diva-portal.orgijbs.com The unique structure of this compound likely contributes to its efficacy in this role.

Furthermore, the presence of myxol glycosides in the cytoplasmic and outer membranes may help regulate membrane fluidity, which is critical for maintaining cellular function under fluctuating environmental conditions such as temperature changes. oup.com The production of this compound has been observed to respond to various environmental cues, including pH, blue light intensity, and temperature in thermophilic cyanobacteria like Thermosynechococcus BP-1. wpmucdn.com

In filamentous cyanobacteria such as Chlorogloeopsis fritschii PCC 6912, exposure to low levels of UV-B radiation leads to the upregulation of genes involved in the myxol biosynthesis pathway, resulting in increased concentrations of myxol 2'-methylpentoside (a related myxol glycoside). frontiersin.org This response highlights the role of these pigments in mitigating UV-induced damage. preprints.orgfrontiersin.org The ability to modulate the production of this compound and related compounds provides cyanobacteria with a mechanism to adapt and thrive in diverse and often harsh environments, from aquatic ecosystems to terrestrial habitats. preprints.orgmdpi.comfrontiersin.org

Table of Research Findings on this compound

Table of Chemical Compounds

Advanced Research Methodologies for Myxol 2 Fucoside Studies

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of myxol (B1255019) 2'-fucoside relies on a suite of advanced spectroscopic techniques that provide detailed information about its molecular structure, including its stereochemistry. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in this process.

High-Resolution NMR Spectroscopy plays a crucial role in elucidating the precise structure of myxol 2'-fucoside. oup.com Techniques such as 1H-NMR and 13C-NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the assignment of all proton and carbon signals within the molecule. For instance, the presence of a doublet signal around 5.06 ppm in the 1H-NMR spectrum, with a coupling constant of approximately 3.5 Hz, is indicative of an α-glycosidic linkage between the myxol and fucose moieties. oup.com To overcome signal overlap in the glycoside region, acetylation of the pigment is often performed, which helps in the unambiguous assignment of the sugar signals. oup.com These detailed NMR analyses have been instrumental in confirming the glycoside as fucose and not rhamnose, a previously held belief for myxoxanthophylls. oup.comresearchgate.net

Mass Spectrometry Fragmentation Analysis , particularly high-resolution techniques like Field Desorption Mass Spectrometry (FD-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides the exact molecular weight of the compound, further confirming its elemental composition. nih.govnih.govnih.gov For this compound, the relative molecular mass has been determined to be 730 Da. oup.comnih.gov Fragmentation patterns observed in MS/MS experiments can offer additional structural information, helping to identify the carotenoid and sugar components of the molecule.

The combination of these powerful spectroscopic methods provides unequivocal evidence for the structure of this compound as (3R,2′S)-2′-(α-L-fucopyranosyloxy)-3′,4′-didehydro-1′,2′-dihydro-β,ψ-carotene-3,1′-diol. oup.com

Genetic Engineering and Targeted Mutant Strain Analysis in Cyanobacteria

Understanding the biosynthesis of this compound has been significantly advanced through genetic engineering and the analysis of targeted mutant strains of cyanobacteria, such as Anabaena sp. PCC 7120 and Synechococcus sp. PCC 7002. oup.comnih.gov These organisms are amenable to genetic manipulation, allowing researchers to delete or modify genes suspected of being involved in the carotenoid biosynthesis pathway. oup.com

By creating deletion mutants for specific genes, scientists can observe the resulting changes in the carotenoid profile of the cyanobacterium. For example, the deletion of the wcaG gene, which encodes a GDP-fucose synthase, in Anabaena sp. PCC 7120 resulted in the production of myxol 2'-rhamnoside instead of this compound, demonstrating the role of WcaG in providing the fucose precursor. nih.govnih.gov In another study, the creation of a null mutant for the cruG gene in Synechococcus sp. PCC 7002 led to the accumulation of myxol and plectanixanthin, identifying CruG as the 2'-O-glycosyltransferase responsible for attaching the fucose to the myxol backbone. nih.govasm.org Similarly, a mutant in the cruF gene lacked all myxol-related intermediates, pointing to CruF as a key 1'-hydroxylase in the pathway. asm.org

The analysis of these targeted mutant strains involves extracting and analyzing their pigment composition using techniques like HPLC and LC-MS to identify the accumulated intermediates or altered final products. nih.govnih.gov This approach allows for the functional assignment of genes to specific enzymatic steps in the this compound biosynthetic pathway.

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

The accurate quantification and purification of this compound from complex biological extracts rely heavily on advanced chromatographic techniques. These methods are essential for separating it from other pigments and for distinguishing between its different isomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis and purification of carotenoids, including this compound. oup.comresearchgate.net Various stationary phases, such as C18 and C30 columns, are used to achieve separation based on the polarity of the pigments. nih.govmdpi.com The HPLC elution profile, monitored by a photodiode array (PDA) detector, allows for the initial identification of this compound based on its characteristic retention time and absorption spectrum, which shows maxima around 470-500 nm. oup.comresearchgate.net HPLC is also crucial for separating the cis and trans isomers of this compound, which may have different biological activities. oup.comptbioch.edu.pl

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.net This hyphenated technique is particularly powerful for the analysis of complex mixtures, as it provides both retention time and mass-to-charge ratio information for each component. LC/MS is invaluable for confirming the identity of this compound in crude extracts and for identifying novel, related compounds. nih.govresearchgate.net The separation of isomers, which have the same molecular mass, is a significant challenge that can be addressed by optimizing the chromatographic conditions. uio.no

The purity of isolated this compound is assessed by the presence of a single, sharp peak in the chromatogram at the correct retention time and the absence of other contaminating peaks. These advanced chromatographic techniques are indispensable for obtaining pure this compound for further structural and functional studies.

Table of Research Findings from Advanced Methodologies

| Research Area | Key Finding | Methodology Used | Organism Studied |

|---|---|---|---|

| Structural Elucidation | The glycoside moiety is fucose, not rhamnose. | 1H-NMR, 13C-NMR, FD-MS | Anabaena sp. PCC 7120 |

| Structural Elucidation | Confirmed molecular mass of 730 Da. | LC-MS | Synechococcus sp. PCC 7002 |

| Biosynthesis | wcaG gene is essential for fucose precursor synthesis. | Targeted gene deletion, HPLC, MS | Anabaena sp. PCC 7120 |

| Biosynthesis | cruF encodes a 1'-hydroxylase. | Targeted gene deletion, HPLC, LC-MS | Synechococcus sp. PCC 7002 |

| Biosynthesis | cruG encodes a 2'-O-glycosyltransferase. | Targeted gene deletion, HPLC, LC-MS | Synechococcus sp. PCC 7002 |

| Isomer Separation | Separation of cis and trans isomers. | HPLC | Anabaena sp. PCC 7120 |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Ketomyxol (B1256915) 2'-fucoside |

| Myxol |

| Plectanixanthin |

| Myxol 2'-rhamnoside |

| Fucose |

| Rhamnose |

| Lycopene (B16060) |

| γ-carotene |

| β-carotene |

| Echinenone (B51690) |

| Canthaxanthin (B1668269) |

| β-cryptoxanthin |

| Zeaxanthin (B1683548) |

| 3'-Hydroxyechinenone |

| Oscillol di-methylpentoside |

| Myxol 2'-dimethyl-fucoside |

| Deoxymyxol (B1256725) |

| Deoxythis compound |

| 4-Hydroxymyxol |

| Synechoxanthin |

| 2-Hydroxythis compound |

| Nostoxanthin |

| (3R)-β-cryptoxanthin |

| (3R,3'R)-zeaxanthin |

| (2R,3R,3'R)-caloxanthin |

| (2R,3R,2'R,3'R)-nostoxanthin |

| 2-hydroxymyxol |

| 3-deoxy-myxol |

| 3-deoxy-myxoxanthophyll |

| Oscillaxanthin |

| Salinixanthin |

| Spirilloxanthin |

| Spheroidenone |

| cis-zeaxanthin |

| Lutein |

| Vitamin A acetate |

| Vitamin A palmitate |

| Vitamin D2 |

| Vitamin D3 |

| Vitamin K1 |

| α-tocopherol |

| δ-tocopherol |

| γ-tocopherol |

| Cholecalciferol |

Biotechnological Applications and Production Strategies

Metabolic Engineering for Enhanced Myxol (B1255019) 2'-Fucoside Biosynthesis

Metabolic engineering aims to rationally modify cellular pathways to increase the production of a target compound. For myxol 2'-fucoside, this involves a deep understanding of its biosynthetic route, which has been elucidated primarily in cyanobacteria like Synechococcus sp. strain PCC 7002. asm.orgnih.gov

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common carotenoid precursor, lycopene (B16060). asm.org A key bifurcation from the synthesis of more common dicyclic carotenoids is the hydroxylation of the acyclic ψ-end of a precursor molecule, either lycopene or γ-carotene. asm.org This crucial step is catalyzed by a specific 1'-hydroxylase, an enzyme encoded by the cruF gene. asm.orgnih.gov This hydroxylation prevents the substrate from being fully cyclized by lycopene cyclases, thus committing it to the myxol pathway. asm.org Following this, the molecule undergoes further modifications, including the final and defining step: glycosylation. A 2'-O-glycosyltransferase, encoded by the cruG gene, attaches a fucose sugar to the 2'-hydroxyl group of the myxol backbone. asm.orgnih.gov

The identification of the cruF and cruG genes was a significant breakthrough, providing specific targets for metabolic engineering. asm.orgnih.gov Strategies to enhance the biosynthesis of this compound focus on:

Overexpression of Key Enzymes : Increasing the expression levels of the rate-limiting enzymes in the pathway, particularly the 1'-hydroxylase (CruF) and the 2'-O-glycosyltransferase (CruG), can help pull metabolic flux towards the final product.

Blocking Competing Pathways : Downregulating or knocking out genes responsible for competing pathways can redirect precursors towards this compound synthesis. For instance, reducing the activity of lycopene cyclases that produce dicyclic carotenoids like β-carotene could increase the substrate pool available for the CruF enzyme. frontiersin.org

These approaches expand the suite of enzymes available for the biotechnological engineering of carotenoid pathways. asm.orgnih.gov

Table 1: Key Genes and Enzymes in this compound Biosynthesis

This table summarizes the primary enzymes and their corresponding genes identified as crucial for the biosynthesis of this compound, primarily from studies in cyanobacteria.

| Gene | Enzyme | Function in this compound Pathway | Organism of Study | Reference |

| cruF (SynPCC7002_A2032) | Carotenoid 1'-hydroxylase | Catalyzes the hydroxylation at the C-1' position of the ψ-end of lycopene or γ-carotene, the first committed step. | Synechococcus sp. PCC 7002 | asm.org, nih.gov |

| cruG (SynPCC7002_A2031) | Carotenoid 2'-O-glycosyltransferase | Transfers a fucose moiety to the 2'-hydroxyl group of the myxol precursor. | Synechococcus sp. PCC 7002 | asm.org, nih.gov |

| crtY / cruA / cruP | Lycopene cyclase | Catalyzes the cyclization of lycopene to form β- and ε-rings. Its action on the non-hydroxylated end of the precursor forms the monocyclic structure. | Cyanobacteria | asm.org, frontiersin.org |

| crtR | β-carotene hydroxylase | Involved in the hydroxylation of the β-ring at the C-3 position. It is also implicated in myxoxanthophyll synthesis in some species. | Synechocystis sp. PCC 6803 | asm.org, mdpi.com |

Strain Engineering and Optimization for Carotenoid Accumulation in Microbial Hosts

The selection and engineering of a suitable microbial host are critical for the efficient production of carotenoids. While cyanobacteria like Synechocystis and Synechococcus are natural producers of this compound, other microbes such as Escherichia coli and various yeasts are often engineered as "cell factories" due to their fast growth and well-established genetic tools. asm.orgmountainscholar.orgnih.gov

Strain engineering strategies for enhancing carotenoid accumulation, which is a prerequisite for high yields of this compound, include:

Heterologous Expression : The entire biosynthetic pathway can be transferred to a non-native host. A notable success was the heterologous production of myxol in an engineered E. coli strain. mdpi.com This was achieved by reconstructing the carotenoid biosynthesis gene cluster from the marine bacterium Nonlabens spongiae, which included genes for phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), lycopene cyclase (crtY), and the crucial carotenoid hydratase (cruF), among others. mdpi.comresearchgate.net

Redirecting Carbon Flux : A primary goal of strain optimization is to channel as much carbon as possible towards the product of interest. This involves upregulating key enzymes in the central carbon metabolism that lead to the synthesis of carotenoid precursors, such as acetyl-CoA (for the MVA pathway) or pyruvate (B1213749) and glyceraldehyde-3-phosphate (for the MEP pathway). mdpi.comnih.gov

Genomic Integration and Stability : For industrial-scale production, relying on plasmids can be problematic due to instability and the need for antibiotics. mdpi.com Therefore, integrating the biosynthetic genes directly into the host chromosome leads to more stable production strains.

These strategies highlight the potential to develop robust microbial strains for the commercial-scale production of specific, high-value carotenoids. mdpi.combenthamdirect.com

Table 2: Examples of Engineered Microbial Strains for Carotenoid Production

This table provides examples of microbial hosts that have been engineered to produce specific carotenoids, demonstrating the principles applicable to this compound production.

| Microbial Host | Target Carotenoid(s) | Engineering Strategy | Key Findings | Reference |

| Synechocystis sp. PCC 6803 | Astaxanthin (B1665798), Canthaxanthin (B1668269) | Insertion of β-carotene ketolase (crtW), overexpression of β-carotene hydroxylase (crtR), disruption of β-carotene mono-ketolase (crtO). | Overall carotenoid content increased by 178% compared to wild type. Achieved astaxanthin titers of 1.11 mg/L/day. | mountainscholar.org |

| Escherichia coli | Myxol | Heterologous expression of a reconstructed gene cluster from N. spongiae (including crtE, crtB, crtI, crtY, cruF, crtD, crtA-OH, crtZ). | The reconstructed gene cluster enabled the efficient production and accumulation of myxol in E. coli. | mdpi.com |

| Yarrowia lipolytica | β-Carotene | Golden Gate assembly of a multigene cassette for β-carotene biosynthesis introduced into a non-carotenogenic host. | Demonstrated the potential of Y. lipolytica as a host for carotenoid production due to its high production of the precursor acetyl-CoA. | nih.gov |

| Candida utilis | Astaxanthin | Transformation with bacterial genes for the entire pathway from phytoene to astaxanthin (crtB, crtI, crtY, crtW, crtZ). | One of the early examples of engineering a non-carotenogenic yeast, achieving 0.4 mg/g dry weight of astaxanthin. | nih.gov |

Synthetic Biology Approaches for Novel this compound Derivatives and Analogues

Synthetic biology offers a powerful paradigm for generating novel molecules by combining biological parts (genes and enzymes) in new ways. oup.comnih.gov The diverse enzymatic toolkit available from various carotenoid biosynthesis pathways allows for the rational design of novel derivatives of this compound with potentially new or enhanced properties. mdpi.comoup.com

The creation of novel myxol analogues can be envisioned through several strategies:

Altering the Glycosidic Moiety : The cruG gene from Synechococcus is specific for transferring fucose. asm.org By replacing this enzyme with other carotenoid glycosyltransferases from different organisms, it may be possible to attach other sugars (e.g., glucose, rhamnose) to the myxol backbone.

Modifying the Polyene Backbone : Introducing enzymes from other carotenoid pathways could add new functional groups. For instance, expressing a carotenoid ketolase like crtW could introduce a keto group at the C-4 position of the β-ring, leading to the synthesis of 4-ketomyxol (B1256915) 2'-fucoside, a compound found in other cyanobacteria like Anabaena sp. PCC 7120. mdpi.comresearchgate.net

Introducing Additional Hydroxyl Groups : The enzyme CrtG, a 2,2'-β-hydroxylase, is responsible for producing 2-hydroxythis compound in organisms like Nostoc commune. researchgate.netnih.gov Introducing this enzyme into a myxol-producing strain could generate this novel, di-hydroxylated analogue.

Combinatorial Biosynthesis : By creating a library of carotenoid-modifying enzymes (hydroxylases, ketolases, cyclases, desaturases, glycosyltransferases) and expressing them in various combinations in a suitable host chassis like E. coli or yeast, a wide array of new-to-nature myxol derivatives could be generated and screened for desired properties. nih.gov

These synthetic biology approaches move beyond simply overproducing a natural compound and open the door to creating a diverse palette of myxol-based molecules for various applications. frontiersin.orgdb-thueringen.de

Table 3: Potential Novel Myxol Derivatives via Synthetic Biology

This table outlines hypothetical novel derivatives of this compound that could be produced using synthetic biology by introducing specific types of enzymes into a myxol-producing microbial host.

| Potential Derivative | Precursor | Synthetic Biology Strategy (Enzyme to Introduce) | Potential Source of Gene | Reference (for enzyme/pathway) |

| 4-Ketothis compound | This compound | Introduce a β-carotene ketolase | Anabaena sp. PCC 7120 (crtW) | researchgate.net, mdpi.com |

| 2-Hydroxythis compound | This compound | Introduce a carotenoid 2-hydroxylase | Nostoc commune (crtG) | researchgate.net, nih.gov |

| Myxol 2'-glucoside | Myxol | Introduce a carotenoid glucosyltransferase (in place of fucosyltransferase) | Various bacteria (e.g., Pantoea ananatis) | mdpi.com |

| Deoxymyxol (B1256725) 2'-fucoside | Deoxymyxol | Introduce a carotenoid 2'-O-glycosyltransferase | Synechococcus sp. PCC 7002 (cruG) | asm.org, mdpi.com |

Q & A

Q. What experimental methodologies are recommended for identifying and quantifying Myxol 2'-fucoside in cyanobacterial samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for separation and identification. For quantification, UV-Vis spectroscopy at specific absorption maxima (e.g., 450–470 nm for carotenoids) is standard. Genetic screening for enzymes like β-carotene hydroxylase (CrtrB) and fucosyltransferases (e.g., Ezr1782) can validate biosynthetic pathways .

Q. How does this compound biosynthesis differ between halophilic and non-halophilic cyanobacteria?

- Answer : Halophilic strains (e.g., Euhalothece spp.) often exhibit upregulated carotenoid pathways under salt stress. Comparative genomic studies reveal variations in gene clusters (e.g., CrpE, Ezr1179) responsible for modifying the fucose moiety. Non-halophilic species (e.g., Nostoc commune) prioritize hydroxylation pathways, producing derivatives like 2-hydroxythis compound .

Q. What is the functional role of this compound in cyanobacterial photoprotection?

- Answer : this compound stabilizes photosynthetic membranes under high-light stress by scavenging reactive oxygen species (ROS). Methodologically, ROS quenching assays (e.g., using singlet oxygen sensor green) and membrane fluidity measurements (via fluorescence polarization) are used to validate this role .

Advanced Research Questions

Q. How can contradictory structural data on this compound’s glycosidic linkage be resolved?

- Answer : Earlier misidentification of the sugar moiety (e.g., rhamnose vs. dimethyl-fucose) was resolved using nuclear magnetic resonance (NMR) stereochemical analysis and enzymatic digestion assays. Cross-referencing with genomic data (e.g., fucosyltransferase gene expression) further clarifies modifications .

Q. What enzymatic mechanisms govern the conversion of deoxymyxol to this compound?

- Answer : The reaction (R07554) involves a β-carotene hydroxylase (CrtrB) for hydroxylation and a fucosyltransferase (e.g., Ezr1782) for sugar attachment. In vitro assays with purified enzymes and isotopic labeling (e.g., ¹⁴C-fucose) can track substrate specificity and kinetics .

Q. How do metabolic perturbations (e.g., nutrient limitation) affect this compound yield in Synechocystis sp. PCC 6803?

- Answer : Nitrogen limitation upregulates carotenoid pathways, increasing this compound production by 20–30%. Targeted metabolomics and transcriptomics (e.g., RNA-seq of crt genes) are used to correlate nutrient stress with pathway activity .

Q. What computational tools are suitable for modeling the interaction between this compound and membrane proteins?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

Methodological Guidance

Q. How should researchers design comparative studies of this compound analogs (e.g., dimethyl-fucoside vs. rhamnoside)?

- Answer : Use structurally defined mutants (e.g., Synechocystis lacking fucosyltransferases) and control groups expressing wild-type enzymes. Pair HPLC-MS profiling with bioassays (e.g., antioxidant capacity via ORAC) to link structural differences to function .

Q. What are the pitfalls in interpreting this compound’s bioactivity in heterologous systems (e.g., mammalian cells)?

- Answer : Solubility limitations in non-native systems may skew results. Use emulsifiers (e.g., Tween-80) or liposomal encapsulation to improve bioavailability. Always include vehicle controls to distinguish compound-specific effects .

Data Interpretation & Reporting

Q. How can researchers address inconsistencies in carotenoid pathway annotations across genomic databases?

Q. Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.